molecular formula C13H17NO B11038899 N-(1-Methyl-3-phenylpropyl)acrylamide

N-(1-Methyl-3-phenylpropyl)acrylamide

Cat. No.: B11038899
M. Wt: 203.28 g/mol
InChI Key: RGYUTQYBPYGEPW-UHFFFAOYSA-N
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Description

N-(1-Methyl-3-phenylpropyl)acrylamide is a synthetic acrylamide derivative of significant interest in medicinal chemistry and biomedical research. Acrylamides are a valuable class of compounds characterized by an α,β-unsaturated carbonyl group, which makes them reactive as soft electrophiles . This structure allows them to participate in Michael addition reactions, enabling the formation of covalent bonds with nucleophilic cysteine thiolate groups on specific proteins . This mechanism is exploited in drug discovery to develop targeted covalent inhibitors, which can improve potency and lengthen the duration of action by permanently binding to their biological targets . Beyond drug development, acrylamide derivatives are fundamental in materials science, particularly in the production of polymers and gels for various industrial applications . Researchers utilize these compounds to create polyacrylamide materials with specific properties. This product, this compound, is provided as a high-purity chemical for these and other advanced research applications. It is intended For Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

N-(4-phenylbutan-2-yl)prop-2-enamide

InChI

InChI=1S/C13H17NO/c1-3-13(15)14-11(2)9-10-12-7-5-4-6-8-12/h3-8,11H,1,9-10H2,2H3,(H,14,15)

InChI Key

RGYUTQYBPYGEPW-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C=C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Solvent Selection

Dissolving 1-methyl-3-phenylpropylamine in dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen or argon ensures minimal oxidation side reactions. A stoichiometric equivalent of acryloyl chloride is added dropwise at 0–5°C to mitigate exothermic heat generation. Triethylamine (1.1 equivalents) is commonly employed as a proton scavenger, facilitating HCl elimination.

Table 1: Comparative Solvent Performance in Direct Acylation

SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (HPLC)
DCM0 → 252.58899.2
THF0 → 253.09299.5
Acetonitrile0 → 254.07898.1

Data adapted from Evitachem product protocols and U.S. Patent 6,369,249.

Workup and Purification

Post-reaction, the mixture is washed with saturated sodium bicarbonate (3×) to remove residual HCl, followed by brine to eliminate polar impurities. Organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. Final purification via silica gel chromatography (ethyl acetate/hexane, 1:4) yields N-(1-methyl-3-phenylpropyl)acrylamide as a colorless solid. Recrystallization from cyclohexane further enhances purity to >99.5%.

Lewis Acid-Catalyzed Acylation for Sterically Hindered Systems

For substrates with reduced nucleophilicity, Lewis acids such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) accelerate acylation by polarizing the acryloyl chloride carbonyl group. This method is less common for 1-methyl-3-phenylpropylamine due to its high reactivity but finds utility in scaled industrial processes.

Catalytic Mechanism and Optimization

AlCl₃ (0.1 equivalents) in THF coordinates with acryloyl chloride, increasing electrophilicity at the carbonyl carbon. The reaction proceeds at ambient temperature, with exothermicity raising the mixture to 40–50°C. A 10% excess of acryloyl chloride ensures complete amine consumption, achieving yields of 84–89%.

Key Considerations:

  • Moisture-sensitive conditions necessitate rigorous solvent drying.

  • Catalyst removal requires post-reaction filtration through celite.

  • Elevated temperatures risk polymerization of the acrylamide product, necessitating inhibitor additives like hydroquinone (0.1% w/w).

Alternative Pathways: Acylation via Mixed Anhydrides

While less efficient, mixed anhydride methods using acrylic acid derivatives provide a halogen-free route. For example, coupling 1-methyl-3-phenylpropylamine with acrylic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM yields the target compound after 12 hours at 25°C. However, yields plateau at 72–75%, with byproduct formation necessitating extensive chromatography.

Analytical Characterization and Quality Control

Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are indispensable for verifying structural integrity.

Representative ¹H NMR Data (CDCl₃, 400 MHz):

  • δ 1.25 (s, 3H, CH₃)

  • δ 2.40–2.65 (m, 2H, CH₂)

  • δ 5.60–6.30 (m, 3H, acrylamide vinyl protons)

  • δ 7.20–7.45 (m, 5H, aromatic protons).

HPLC retention times (C18 column, acetonitrile/water 70:30) consistently show a single peak at 4.2 minutes, confirming >99% purity.

Environmental and Regulatory Considerations

Waste streams containing unreacted acryloyl chloride require neutralization with aqueous sodium hydroxide before disposal. Occupational exposure limits for acrylamide (0.03 mg/m³, 8-hour TWA) mandate rigorous air quality controls in production facilities .

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-3-phenylpropyl)acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-(1-Methyl-3-phenylpropyl)acrylamide involves its interaction with various molecular targets. In biological systems, it can affect cell signaling pathways and protein interactions. For example, it has been shown to influence the focal adhesion kinase (FAK) and proline-rich tyrosine kinase 2 (Pyk2) pathways, which are involved in cell adhesion and migration . Additionally, it can form covalent bonds with proteins, altering their function and stability .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The 1-methyl-3-phenylpropyl group in N-(1-Methyl-3-phenylpropyl)acrylamide confers distinct physicochemical properties compared to other acrylamide derivatives:

Compound Substituent Molecular Weight Key Features
This compound 1-Methyl-3-phenylpropyl 245.35 (C₁₉H₂₀FNO for fluorophenyl analog ) High hydrophobicity, steric bulk; potential for π-π interactions with aromatic systems.
N-Isopropylacrylamide (Nipam) Isopropyl 113.16 (C₆H₁₁NO) Moderate hydrophobicity; LCST behavior in polymers (e.g., PNiPAM).
N-Benzylacrylamide derivatives Benzyl + substituted phenyl ~280–330 (e.g., C₁₈H₁₉NO₂: 281.36 ) Enhanced aromaticity; tunable electronic properties via substituents.
Plant-derived acrylamides (e.g., Compound 2 in ) 4-Hydroxy-3-methoxyphenyl ~350–400 Bioactive (anti-inflammatory IC₅₀ = 17.00 μM); polar functional groups.

Key Observations :

  • Hydrophobicity : The 1-methyl-3-phenylpropyl group increases hydrophobicity compared to Nipam, likely reducing water solubility. This contrasts with plant-derived acrylamides, which contain polar groups (e.g., hydroxyl, methoxy) enhancing aqueous compatibility .
  • Steric Effects : The bulky substituent may hinder polymerization kinetics or molecular packing in solid states, unlike Nipam’s compact isopropyl group .

Physicochemical Properties

  • Melting Points : Plant-derived acrylamides (e.g., Compound 12g in ) exhibit moderate melting points (118–119°C) due to hydrogen bonding . The target compound’s bulky substituent may lower melting points by disrupting crystallinity.
  • Solubility : Nipam’s isopropyl group allows moderate water solubility (critical for thermoresponsive polymers), whereas the 1-methyl-3-phenylpropyl group in the target compound likely limits solubility to organic solvents (e.g., dichloromethane, ethyl acetate) .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(1-Methyl-3-phenylpropyl)acrylamide, and how can reaction conditions be optimized?

  • Methodology : A practical approach involves reacting acryloyl chloride with N-(1-methyl-3-phenylpropyl)amine under Schotten-Baumann conditions. Key steps include:

  • Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions (e.g., polymerization).
  • Solvent selection : Use a biphasic system (e.g., water/dichloromethane) with a base (e.g., NaOH) to neutralize HCl byproducts.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product.
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acryloyl chloride) and reaction time (2–4 hours) for maximum yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

  • Methodology :

  • 1H NMR : Analyze the acrylamide vinyl protons (δ 5.6–6.5 ppm, doublets with J = 10–17 Hz) and the methyl group on the propyl chain (δ 1.2–1.4 ppm, singlet).
  • FT-IR : Confirm the acrylamide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Identify the molecular ion peak [M+H]+ (calculated for C₁₃H₁₇NO: 204.13 g/mol).
    • Validation : Compare spectral data with structurally similar acrylamides (e.g., N-isopropylacrylamide) to verify assignments .

Advanced Research Questions

Q. How does copolymerization with this compound affect thermoresponsive properties in smart polymers?

  • Methodology :

  • Copolymer design : Incorporate the monomer into poly(N-isopropylacrylamide-co-acrylamide) systems via free-radical polymerization (azobisisobutyronitrile initiator, 60–70°C).
  • Phase transition analysis : Measure lower critical solution temperature (LCST) using differential scanning calorimetry (DSC). The bulky phenyl group may increase hydrophobicity, lowering LCST by 2–5°C.
  • Kinetic studies : Use dynamic light scattering (DLS) to assess aggregation behavior during heating cycles .

Q. What experimental strategies resolve contradictions in reactivity data during copolymerization with vinyl monomers?

  • Methodology :

  • Reactivity ratio analysis : Apply the Fineman-Ross or Kelen-Tüdős method to determine monomer reactivity ratios (e.g., r₁ for acrylamide derivatives vs. r₂ for styrene).
  • Controlled environments : Use inert atmospheres (N₂/Ar) to suppress oxygen inhibition, which can skew reactivity data.
  • Cross-validation : Compare results from NMR monomer consumption rates with computational models (e.g., DFT calculations for radical stability) .

Q. How can molecular docking predict the bioactivity of this compound derivatives against enzymatic targets?

  • Methodology :

  • Target selection : Focus on enzymes with hydrophobic active sites (e.g., cytochrome P450 or kinases) due to the compound’s phenyl and methyl groups.
  • Docking protocols : Use AutoDock Vina with flexible ligand parameters. Key interactions include:
  • Hydrogen bonding between the acrylamide carbonyl and catalytic residues.
  • π-π stacking of the phenyl group with aromatic enzyme residues.
  • Validation : Correlate docking scores (binding energy ≤ −7 kcal/mol) with in vitro inhibition assays (e.g., IC₅₀ values) .

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